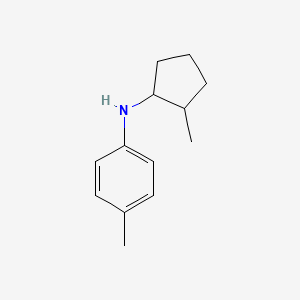

4-methyl-N-(2-methylcyclopentyl)aniline

Description

4-Methyl-N-(2-methylcyclopentyl)aniline is a secondary amine characterized by a para-methyl-substituted aniline moiety linked to a 2-methylcyclopentyl group. This compound is synthesized via alkylation reactions, typically involving nucleophilic substitution of aniline derivatives with 2-methylcyclopentyl halides or through reductive amination pathways . Its structure combines aromatic and alicyclic components, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. The steric and electronic effects of the 2-methylcyclopentyl group influence its reactivity and physicochemical properties, such as solubility and thermal stability .

Properties

IUPAC Name |

4-methyl-N-(2-methylcyclopentyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-10-6-8-12(9-7-10)14-13-5-3-4-11(13)2/h6-9,11,13-14H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUJUAKYNNMNCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1NC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-methylcyclopentyl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 4-methylaniline with 2-methylcyclopentyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 4-methyl-N-(2-methylcyclopentyl)aniline can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters and improves yield and purity. The use of catalysts, such as palladium or ruthenium complexes, can enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-methylcyclopentyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amine derivatives with reduced functional groups.

Substitution: Halogenated aniline derivatives.

Scientific Research Applications

4-methyl-N-(2-methylcyclopentyl)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development due to its unique structural properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-methylcyclopentyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Ring

4-Methoxy-N-(2-methylcyclopentyl)aniline

- Structure : The methyl group at the para position of the aniline ring is replaced by a methoxy (-OCH₃) group.

- Properties : Increased electron density on the aromatic ring due to the electron-donating methoxy group enhances nucleophilicity. Molecular weight increases to 205.30 g/mol (vs. 189.29 g/mol for the methyl derivative), affecting solubility in polar solvents .

- Applications : Greater resistance to oxidative degradation compared to the methyl analog, making it suitable for stabilizing free radicals in polymer chemistry.

N,N-Dimethyl-4-(2-methylcyclopentyl)aniline

- Structure : Addition of two methyl groups on the aniline nitrogen.

- Properties: Enhanced steric hindrance reduces hydrogen-bonding capacity, lowering melting point (-50°C vs. 25–30°C for the parent compound). The dimethylamino group increases basicity (pKa ~5.2 vs. ~4.8) .

- Stereoelectronic Effects : High diastereomeric ratios (d.r. = 95:5) are achieved during synthesis due to restricted rotation around the C–N bond .

Variations in the Alicyclic Substituent

(R)-4-Methyl-N-(2-(4-methylcyclohex-3-en-1-yl)propan-2-yl)aniline

- Structure : Replacement of the cyclopentyl group with a 4-methylcyclohexenyl-propan-2-yl chain.

- Properties: Increased lipophilicity (logP ~4.5 vs. ~3.8) enhances membrane permeability, relevant in drug design.

- Synthesis : Asymmetric catalysis methods are required to achieve the (R)-configuration, complicating large-scale production .

4-Methyl-N-(thiophen-2-ylmethyl)aniline

Bioactive and Functional Derivatives

(E)-4-Methyl-N-((quinolin-2-yl)ethylidene)aniline

- Structure: Schiff base ligand derived from 4-methylaniline and 2-quinolinecarboxaldehyde.

- Applications : Forms luminescent Zn/Cd complexes with aggregation-induced emission enhancement (AIEE), used in PMMA-doped hybrid materials for optoelectronics. Emission intensity increases 20-fold in the solid state .

4-Methyl-N-(1-(pyrazol-4-yl)ethylidene)aniline

- Structure : Pyrazole-containing analog.

- Antimicrobial Activity: Exhibits moderate activity against E. coli (MIC = 32 µg/mL) and S. aureus (MIC = 64 µg/mL), though less potent than fluoroquinolones .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Key Research Findings

- Steric Effects : The 2-methylcyclopentyl group in the parent compound imposes significant steric hindrance, limiting nucleophilic attack at the aromatic ring but enhancing stability in acidic conditions .

- Electronic Tuning: Methoxy and dimethylamino substituents alter electronic profiles, impacting reactivity in electrophilic substitution reactions .

Biological Activity

4-Methyl-N-(2-methylcyclopentyl)aniline is an organic compound classified as a derivative of aniline, characterized by the presence of a methyl group on the benzene ring and a 2-methylcyclopentyl group attached to the amino nitrogen. Its molecular formula is C₁₃H₁₉N, and it has garnered attention for its potential biological activities, including interactions with various molecular targets such as enzymes and receptors.

The biological activity of 4-methyl-N-(2-methylcyclopentyl)aniline primarily involves its interaction with specific enzymes and receptors. This compound can function as either an inhibitor or activator of particular biochemical pathways, influencing various physiological processes. The precise molecular targets depend on the context of its application, which may include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in certain diseases.

- Receptor Modulation : It can interact with receptors to modulate signaling pathways, which is crucial in drug development.

Research Findings

Recent studies have focused on the compound's potential applications in medicinal chemistry and its role in developing new pharmaceuticals. Here are some notable findings:

- Anticancer Activity : Preliminary studies suggest that 4-methyl-N-(2-methylcyclopentyl)aniline exhibits cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Effects : Research indicates that this compound may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.

Case Studies

Case studies exploring the biological activity of 4-methyl-N-(2-methylcyclopentyl)aniline have provided valuable insights into its pharmacological potential:

-

Case Study 1: Anticancer Properties

- A study evaluated the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent.

-

Case Study 2: Neuroprotection

- Another investigation assessed the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal damage. The findings demonstrated that treatment with 4-methyl-N-(2-methylcyclopentyl)aniline significantly reduced neuronal apoptosis and oxidative stress markers.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-methyl-N-(2-methylcyclopentyl)aniline, it is useful to compare it with structurally similar compounds. Below is a table summarizing key characteristics:

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| 4-Methyl-N-(2-methylcyclopentyl)aniline | Methyl group on benzene; 2-methylcyclopentyl group | Anticancer, neuroprotective |

| 4-Methyl-N-cyclopentylaniline | Cyclopentyl group only | Limited biological activity reported |

| 4-Methyl-N-(2-ethylcyclopentyl)aniline | Ethyl instead of methyl group | Potentially similar activity |

Unique Properties

The combination of substituents in 4-methyl-N-(2-methylcyclopentyl)aniline imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective. Its unique structure allows for enhanced interactions with biological targets compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.